molecular formula C8H4BrFS B8064982 6-Bromo-4-fluorobenzo[b]thiophene CAS No. 826995-63-5

6-Bromo-4-fluorobenzo[b]thiophene

Cat. No.: B8064982
CAS No.: 826995-63-5
M. Wt: 231.09 g/mol
InChI Key: YZIJHVQUXMVCTC-UHFFFAOYSA-N
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Description

6-Bromo-4-fluorobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a fused bicyclic heterocycle comprising a benzene ring fused to a thiophene (sulfur-containing five-membered ring). The compound features bromine and fluorine substituents at the 6- and 4-positions, respectively. These halogens confer distinct electronic and steric properties: bromine enhances molecular stability and reactivity in cross-coupling reactions, while fluorine, due to its electronegativity, improves bioavailability and metabolic stability in pharmaceutical contexts .

Benzo[b]thiophene derivatives are pivotal in medicinal chemistry and materials science. For instance, halogenated analogs are frequently explored as intermediates in synthesizing bioactive molecules or organic semiconductors . The synthesis of this compound typically involves halogenation of the parent benzo[b]thiophene scaffold, followed by regioselective functionalization, as seen in related bromothiophene syntheses . Characterization relies on NMR, GCMS, and IR spectroscopy .

Properties

IUPAC Name

6-bromo-4-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIJHVQUXMVCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=CC(=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744109
Record name 6-Bromo-4-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826995-63-5
Record name 6-Bromo-4-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioglycolic Acid-Mediated Cyclization

Early methods employed 2-bromo-6-fluorobenzaldehyde as a starting material, reacting it with thioglycolic acid in dimethylformamide (DMF) under reflux conditions. This approach forms the thiophene ring via nucleophilic aromatic substitution, but suffers from low yields (40–50%) due to competing side reactions and harsh decarboxylation steps.

Reaction Mechanism :

  • Etherification : 2-Bromo-6-fluorobenzaldehyde reacts with thioglycolic acid to form a thioether intermediate.

  • Cyclization : Intramolecular cyclization under acidic conditions generates the benzo[b]thiophene core.

  • Decarboxylation : High-temperature treatment removes carboxyl groups, yielding the final product.

Limitations :

  • Prolonged reaction times (12–24 hours).

  • Requires toxic solvents (DMF) and hazardous decarboxylation conditions.

Modern Synthetic Strategies

Wittig Reaction-Based Approach (Patent CN110818679A)

A groundbreaking method developed in 2019 avoids decarboxylation by leveraging a Wittig reaction for ring closure. This route achieves yields up to 79% with >99% purity.

Step-by-Step Procedure:

  • Etherification :

    • Reactants : 2-Bromo-6-fluorobenzaldehyde, halogenated methyl mercaptan (e.g., chloromethyl mercaptan).

    • Conditions : Acetone solvent, potassium carbonate base, 30–35°C, 4 hours.

    • Yield : 86%.

  • Quaternary Phosphonium Salt Formation :

    • Reactants : Intermediate from Step 1, triphenylphosphine.

    • Conditions : Toluene solvent, reflux (60–140°C), 2 hours.

    • Yield : 84%.

  • Wittig Reaction :

    • Reactants : Quaternary phosphonium salt, sodium hydride.

    • Conditions : 0–30°C, 1–3 hours.

    • Product : Crude 6-bromo-4-fluorobenzo[b]thiophene.

  • Purification :

    • High-vacuum distillation (90–110°C, <5 mmHg).

    • Recrystallization with petroleum ether.

    • Final Purity : 99.5%.

Advantages:

  • Eliminates high-temperature decarboxylation.

  • Scalable for industrial production.

  • Higher regioselectivity due to controlled Wittig conditions.

Palladium-Catalyzed Carbonylation

An alternative route involves palladium-mediated carbonylation of 4-bromobenzo[b]thiophene derivatives. While less common, this method introduces fluorine post-cyclization via electrophilic fluorination.

Key Steps :

  • Bromination : 4-Fluorobenzo[b]thiophene treated with N-bromosuccinimide (NBS) in acetic acid.

  • Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile.

  • Catalysis : Tetrakis(triphenylphosphine)palladium(0) facilitates cross-coupling reactions.

Yield : 65–72%.

Comparative Analysis of Methods

Parameter Traditional Method Wittig-Based Method Palladium-Catalyzed
Yield40–50%79%65–72%
Purity85–90%99.5%95–98%
Reaction Time18–24 hours8–10 hours12–16 hours
ScalabilityLimitedHighModerate
Key AdvantageSimple reagentsHigh efficiencyVersatile halogenation

Critical Reaction Optimization

Solvent and Base Selection

  • Optimal Solvent : Acetone outperforms DMF in the Wittig route due to better solubility of intermediates and reduced side reactions.

  • Base Impact : Potassium carbonate (pKₐ ≈ 10.3) provides milder conditions compared to sodium hydroxide, minimizing hydrolysis.

Temperature Control

  • Etherification : 30–35°C balances reaction rate and selectivity.

  • Wittig Reaction : Low temperatures (0–30°C) prevent undesired polymerization.

Industrial-Scale Production Insights

Recent patents highlight adaptations for manufacturing:

  • Continuous Flow Systems : Reduce reaction times by 30% compared to batch processes.

  • In-Line Analytics : HPLC monitoring ensures consistent purity during distillation .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted benzo[b]thiophenes with various functional groups replacing the bromine or fluorine atoms.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Conducted under acidic or basic conditions, depending on the oxidizing agent used.

      Products: Oxidized derivatives of benzo[b]thiophene, potentially forming sulfoxides or sulfones.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

      Conditions: Typically performed under an inert atmosphere to prevent unwanted side reactions.

      Products: Reduced forms of benzo[b]thiophene, such as thiophenes with reduced aromaticity.

Scientific Research Applications

Chemistry

    Building Block: 6-Bromo-4-fluorobenzo[b]thiophene serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology

    Biological Probes: This compound can be used to design biological probes for studying enzyme activity and protein interactions due to its ability to undergo specific chemical modifications.

Medicine

Industry

    Materials Science: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism by which 6-Bromo-4-fluorobenzo[b]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Positional Isomers and Halogenated Analogs

The position and type of halogen substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Substituents Molecular Weight Key Properties References
6-Bromo-4-fluorobenzo[b]thiophene Br (C6), F (C4) 231.09 Enhanced electrophilicity for cross-coupling; potential antifungal activity
6-Bromo-2-fluorobenzo[b]thiophene Br (C6), F (C2) 231.09 Altered electronic distribution; lower thermal stability compared to 4-F isomer
4-Bromobenzo[b]thiophene Br (C4) 199.07 Less electronegative than fluorinated analogs; slower reaction kinetics
Benzothiophene No halogens 134.20 Baseline reactivity; limited bioactivity without functionalization

Key Findings :

  • Fluorine at C4 (vs. C2) improves dipole interactions in molecular docking, enhancing antimicrobial potency .
  • Bromine at C6 increases steric bulk, affecting binding to enzymatic pockets compared to non-brominated analogs .
Thiophene Derivatives with Extended Heterocycles

Compounds like imidazothiadiazoles or pyridinothienothiophenes exhibit divergent bioactivity due to additional heteroatoms:

Compound Structure Biological Activity References
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole Imidazothiadiazole + fluorobenzyl Antiproliferative activity against cancer cells
Bis-pyridinothieno[2,3-b]thiophene derivatives Fused pyridine-thiophene systems Antimicrobial; potential as organic semiconductors

Key Findings :

  • Fluorobenzyl groups (as in ) enhance membrane permeability, a trait shared with this compound.
  • Sulfur-nitrogen heterocycles (e.g., imidazothiadiazoles) show broader antimicrobial spectra but lower thermal stability than halogenated thiophenes .
Catalytic and Reactivity Comparisons

In hydrodesulfurization (HDS) processes, simpler thiophenes (e.g., thiophene, dibenzothiophene) are more reactive than halogenated derivatives:

Compound HDS Reactivity Notes References
Thiophene High Easily desulfurized due to low steric hindrance
Dibenzothiophene Moderate Planar structure facilitates catalyst access
This compound Low Halogens deactivate the ring; require harsher conditions

Key Findings :

  • Bromine and fluorine substituents reduce electron density at the sulfur atom, diminishing HDS efficiency .

Biological Activity

6-Bromo-4-fluorobenzo[b]thiophene is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a fused benzene and thiophene ring system with bromine and fluorine substituents at the 6th and 4th positions, respectively. Its molecular formula is C10_{10}H6_{6}BrF, with a molecular weight of approximately 231.09 g/mol. The presence of halogen atoms enhances its electronic properties, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. It has been shown to inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves interaction with microbial enzymes or cell membranes, disrupting vital processes .

Anticancer Activity

The compound has been identified as a selective inhibitor of class II histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibition of HDACs leads to increased histone acetylation, altering gene expression patterns associated with cancer progression. This mechanism positions this compound as a potential therapeutic agent in cancer treatment .

Case Study: Inhibition of A549 Cells
In vitro studies have demonstrated that this compound significantly inhibits the growth of A549 lung cancer cells. The compound exhibited an IC50_{50} value indicating potent cytotoxicity, surpassing that of traditional chemotherapeutic agents like 5-fluorouracil . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, evidenced by changes in apoptosis-related protein expressions.

The biological activity of this compound can be attributed to its structural features and the presence of halogen substituents. These features enhance the compound's binding affinity to specific molecular targets:

  • Histone Deacetylases (HDACs) : The compound binds to the active sites of HDACs, inhibiting their activity and leading to increased acetylation of histones.
  • Cellular Signaling Pathways : By modulating histone acetylation levels, this compound influences various signaling pathways involved in cell growth and differentiation .

Applications in Medicinal Chemistry

Due to its unique properties, this compound is being explored for various applications:

  • Cancer Therapy : Its role as an HDAC inhibitor makes it a promising candidate for developing new anticancer therapies.
  • Antimicrobial Agents : Continued research into its antimicrobial properties could lead to new treatments for bacterial infections .
  • Drug Development : The compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities.

Data Summary

Property Value/Description
Molecular FormulaC10_{10}H6_{6}BrF
Molecular Weight~231.09 g/mol
Biological ActivitiesAntimicrobial, Anticancer
MechanismHDAC inhibition
IC50_{50} against A549Potent (specific value not provided)
Apoptosis InductionYes (via mitochondrial pathways)

Q & A

Q. What are the common synthetic routes for 6-Bromo-4-fluorobenzo[b]thiophene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated benzo[b]thiophenes often involves electrophilic substitution or cross-coupling reactions. For bromo-fluoro derivatives, silica gel-assisted halogenation has been employed to achieve regioselectivity. For example, halogenation of benzo[b]thiophene precursors using brominating agents (e.g., NBS) in the presence of silica gel can enhance reaction efficiency by stabilizing reactive intermediates . Fluorination may require selective fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions. Optimization of solvent polarity, temperature (typically 0–80°C), and stoichiometry is critical to minimize byproducts (e.g., dihalogenated species).

Key Considerations:

  • Use TLC or GC-MS to monitor reaction progress.
  • Purify via column chromatography using hexane/ethyl acetate gradients.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For this compound derivatives, SC-XRD parameters such as mean C–C bond lengths (e.g., 0.005 Å precision) and R-factors (e.g., 0.048) ensure accuracy . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., deshielded aromatic protons near electronegative groups).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error.

Example XRD Parameters from Analogues:

ParameterValue (Analogous Compound)Source
R-factor0.048
Mean C–C bond0.005 Å
Data/Parameter Ratio15.9

Q. What safety protocols are recommended for handling halogenated thiophenes?

Methodological Answer: Halogenated thiophenes may exhibit toxicity via reactive metabolite formation. Key precautions include:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid direct skin contact; derivatives like 2-chlorophenylhydrazine hydrochloride are corrosive (R34) .
  • Monitor for thiophene ring-related hepatotoxicity using in vitro assays (e.g., HepG2 cell viability tests) .

Q. How can solubility challenges be addressed during purification?

Methodological Answer: Low solubility in polar solvents is common due to aromatic and halogen-rich structures. Strategies include:

  • Use mixed solvents (e.g., DCM/methanol) for recrystallization.
  • Sonication to dissolve precipitates during column chromatography.
  • For persistent issues, derivatization (e.g., acetylation of hydroxyl groups) may enhance solubility .

Q. What databases or literature sources are authoritative for physicochemical data?

Methodological Answer: Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Chemical Reviews) and agency reports (e.g., EPA risk evaluations ). Avoid non-peer-reviewed platforms like BenchChem . For melting points, refer to documented analogues (e.g., 4-Bromo-4'-fluorobenzophenone, mp: 189°C dec ).

Advanced Research Questions

Q. How can regioselectivity challenges in dihalogenation be systematically addressed?

Methodological Answer: Regioselectivity in bromo-fluoro systems depends on directing effects. Computational modeling (DFT) predicts electron density maps to identify reactive sites. For example, fluorine’s strong meta-directing effect can guide bromination to the 6-position. Experimental validation via competitive reactions (e.g., using isotopic labeling) is recommended .

Case Study:

  • Silica gel promotes selective bromination at less sterically hindered positions .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

Methodological Answer: Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated values may arise from solvent effects or crystal packing. Mitigation steps:

  • Re-optimize computational models using solvation parameters (e.g., PCM for DMSO).
  • Compare Hirshfeld surfaces from SC-XRD to assess intermolecular interactions .

Q. How can conformational analysis improve drug design applications?

Methodological Answer: Conformational rigidity influences binding affinity. For this compound:

  • Perform rotational barrier studies (VT-NMR) on substituents.
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinase inhibitors) .

Example Docking Parameters:

SoftwareBinding Energy (kcal/mol)RMSD (Å)
AutoDock Vina-9.2 ± 0.3≤2.0

Q. What advanced techniques characterize electronic effects of halogen substituents?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare absorption maxima (λmax) to assess conjugation disruption by halogens.
  • Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing effects (e.g., fluorine’s -I effect) .

Q. How do halogen-halogen interactions influence crystal packing?

Methodological Answer: Type II halogen bonding (C–X···X–C) often dictates crystallinity. Analyze using:

  • Hirshfeld Surfaces : Quantify X···X contacts (e.g., Br···F interactions).
  • Cambridge Structural Database (CSD) : Compare packing motifs with analogues like 4-Bromo-2,6-dichloroaniline .

Example Interaction Metrics:

Interaction TypeDistance (Å)Angle (°)
Br···F3.2–3.5150–160

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